molecular formula C14H16BNO2 B068619 [2-[(N-methylanilino)methyl]phenyl]boronic acid CAS No. 172940-58-8

[2-[(N-methylanilino)methyl]phenyl]boronic acid

Cat. No.: B068619
CAS No.: 172940-58-8
M. Wt: 241.1 g/mol
InChI Key: NKQAMYVFGSUOKY-UHFFFAOYSA-N
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Description

[2-[(N-methylanilino)methyl]phenyl]boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16BNO2 and its molecular weight is 241.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Study : Boronic acids are used as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The structural study of multifunctional boronic acids has shown that introducing an aminophosphonic acid group can open new application opportunities (Zhang et al., 2017).

  • Drug Delivery Systems : Boronic acids are utilized in designing polymeric carriers for the stable encapsulation and pH-sensitive release of drugs. This approach has demonstrated improved pharmacokinetics and reduced off-target effects, showing potential in applications like antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).

  • Inhibiting Beta-Lactamases : Aromatic boronic acids have been identified as reversible inhibitors of class C beta-lactamases. These enzymes are crucial in antibiotic resistance, and their inhibition by boronic acids could have significant implications for developing new antimicrobial strategies (Beesley et al., 1983).

  • Nanoparticle Functionalization for Antiviral Applications : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These functionalized nanoparticles have demonstrated efficacy against viruses like Hepatitis C, highlighting their potential in the development of novel antiviral treatments (Khanal et al., 2013).

  • Chemistry in Nanomaterials for Drug Delivery : Boronic acids are increasingly used in nanomaterials for targeted drug delivery. They react with various disease markers, enabling stimuli-responsive drug delivery systems. Their unique chemical properties, such as Lewis acid behavior and interaction with diols, make them valuable in treating diseases like cancer, diabetes, and bacterial infections (Stubelius, Lee, & Almutairi, 2019).

  • Genotoxicity Studies : Some boronic acid derivatives have been evaluated for their genotoxic potential, contributing to the understanding of their safety profiles and therapeutic applications (Khalil, Salman, & Al-Qaoud, 2017).

  • Sensing Applications : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics (Lacina, Skládal, & James, 2014).

  • Research in Neurodegenerative Diseases : Studies on derivatives of boronic acids, such as 3-pyridinylboronic acid, have shown potential in normalizing the effects of neurotoxins in models of Parkinson's disease, indicating their applicability in neurodegenerative disease research (Üstündağ et al., 2020).

  • pH-Sensitive Prodrugs for Cancer Treatment : Boronic acids have been developed as part of acid-activatable prodrugs that release their payload in the acidic microenvironment of tumors, enhancing drug efficiency and specificity in cancer treatment (Liu et al., 2021).

  • Catalysis in Organic Synthesis : Boronic acids have been employed as catalysts in organic synthesis, such as in dehydrative condensation between carboxylic acids and amines, demonstrating their utility in creating bioactive molecules (Wang, Lu, & Ishihara, 2018).

  • Antineoplastic Potential : Boron-containing phenylalanine and tyrosine derivatives have been explored for their antineoplastic properties, showing inhibition of DNA, RNA, and protein synthesis in cancer cells (Hall et al., 1993).

  • Supercritical Fluid Chromatography : Boronic ester derivatives have been used in supercritical fluid chromatography for the analysis of natural compounds like ecdysteroids (Shim, Wilson, & Morgan, 1993).

  • Protective Groups in Organic Synthesis : Boronic esters have been applied as protective groups for diols in organic synthesis, showcasing their utility in constructing complex molecular structures (Shimada et al., 2018).

Mechanism of Action

Mode of Action:

Action Environment:

Environmental factors, such as solvent polarity, temperature, and pH, can influence the compound’s efficacy and stability during reactions. Optimization of reaction conditions is essential for successful cross-coupling.

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link : DrugBank. Methylphenidate: Uses, Interactions, Mechanism of Action. Link

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

Properties

IUPAC Name

[2-[(N-methylanilino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAMYVFGSUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400707
Record name (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172940-58-8
Record name (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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